N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
The exact mass of the compound this compound is 475.09841113 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-28-13-6-4-12(5-7-13)21-18(27)23-19-24-25-20(32-19)31-11-17(26)22-15-9-8-14(29-2)10-16(15)30-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGAVFTFDZNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H22N4O5S
- IUPAC Name : 5-{2-[(2,4-dimethoxyphenyl)carbamoyl]ethyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide
- SMILES Notation : COc(cc1)ccc1NC(c1nnc(CCC(Nc(ccc(OC)c2)c2OC)=O)s1)=O
This structure features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have demonstrated effectiveness against various bacterial strains. A study highlighted that certain derivatives showed notable inhibitory effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. A series of studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, some derivatives were found to be micromolar inhibitors of focal adhesion kinase (FAK), which is crucial for cancer cell metastasis . In vitro assays revealed that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for nucleotide synthesis or metabolic pathways in cancer cells.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis.
- Antioxidant Properties : Some studies suggest that thiadiazole derivatives may possess antioxidant capabilities that contribute to their therapeutic effects .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Evaluation
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their biological activities. Among these compounds, one derivative exhibited significant antibacterial activity against Xanthomonas oryzae, outperforming commercial bactericides . Additionally, anticancer evaluations showed promising results against breast cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
N-(2,4-dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7) and inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs .
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| CCRF-CEM (Lymphoma) | 12.8 | Inhibition of DHFR |
| A549 (Lung) | 18.6 | Cell cycle arrest |
The compound's ability to modulate key enzymes involved in cell growth and survival highlights its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural components may interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth. Preliminary studies suggest efficacy against certain strains of bacteria and fungi .
Biochemical Probes
In biochemical research, this compound serves as a biochemical probe to study enzyme interactions and cellular pathways. Its unique structure allows researchers to explore its effects on various biological targets .
Drug Development
The compound is included in several screening libraries aimed at discovering new drugs with specific therapeutic effects. It has been screened for antimitotic and antiviral activities, indicating its versatility in drug discovery efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
